1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride
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Overview
Description
1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride is a synthetic organic compound that belongs to the class of beta-blockers. These compounds are commonly used in the treatment of cardiovascular diseases due to their ability to block beta-adrenergic receptors, which play a key role in the regulation of heart rate and blood pressure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene-2-ol and tert-butylamine.
Reaction: The naphthalene-2-ol is reacted with epichlorohydrin to form an epoxide intermediate.
Amine Addition: The epoxide intermediate is then reacted with tert-butylamine to form the desired product.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride has various applications in scientific research:
Chemistry: Used as a model compound to study beta-blocker interactions and mechanisms.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Explored for potential therapeutic uses in treating cardiovascular diseases and other conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The compound exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, the compound reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and blood pressure.
Comparison with Similar Compounds
Similar Compounds
Propranolol: Another beta-blocker with similar cardiovascular effects.
Atenolol: A selective beta-blocker used to treat hypertension and angina.
Metoprolol: Commonly used for managing high blood pressure and heart failure.
Uniqueness
1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride may have unique properties such as specific receptor binding affinities or pharmacokinetic profiles that differentiate it from other beta-blockers.
Properties
IUPAC Name |
1-(tert-butylamino)-3-naphthalen-2-yloxypropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2.ClH/c1-17(2,3)18-11-15(19)12-20-16-9-8-13-6-4-5-7-14(13)10-16;/h4-10,15,18-19H,11-12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVVDQWVCKTKSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC2=CC=CC=C2C=C1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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